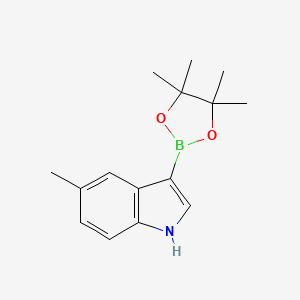

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

概要

説明

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic ester group attached to an indole ring, making it a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed cross-coupling reaction between 5-methylindole and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

化学反応の分析

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: this compound boronic acid.

Reduction: 5-Methylindole.

Substitution: Various substituted indole derivatives depending on the coupling partner used.

科学的研究の応用

Organic Synthesis

Summary of Application : This compound is instrumental in synthesizing boronic acid derivatives and other complex organic molecules. The presence of the boron group facilitates various coupling reactions essential in organic synthesis.

Methods of Application :

- Borylation Reactions : The compound can be utilized in one-pot borylation/cyclocondensation reactions involving ortho-halogen-substituted benzylalkanols and bisboronic acids. These reactions proceed under mild conditions with high efficiency.

- Suzuki–Miyaura Coupling : It serves as a key intermediate in the synthesis of diketopyrrolopyrrole-based dyes through Suzuki coupling reactions.

Results or Outcomes : The successful synthesis of various boronic acid derivatives and complex cyclic structures demonstrates the compound's versatility and effectiveness in organic synthesis.

Medicinal Chemistry

Summary of Application : The compound has potential applications in drug development due to its structural similarity to biologically active molecules. It is used in synthesizing compounds that exhibit antimicrobial and anticancer properties.

Methods of Application :

- Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound can be synthesized to evaluate their antibacterial activity against various pathogens .

- Molecular Docking Studies : The synthesized compounds undergo molecular docking studies to predict their interactions with biological targets, such as DNA gyrase enzymes, which are crucial for bacterial replication .

Results or Outcomes : Compounds derived from 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have shown promising activity against bacterial strains and potential as therapeutic agents.

Materials Science

Summary of Application : The compound's unique properties make it suitable for developing advanced materials, particularly in the field of organic electronics and photonics.

Methods of Application :

- Synthesis of Functional Polymers : It can be used as a building block for synthesizing functional polymers that exhibit desirable electronic properties.

- Development of Dyes and Pigments : Its application in synthesizing novel dyes expands its utility in materials science.

Results or Outcomes : The incorporation of this compound into polymer matrices has led to the development of materials with enhanced optical and electronic properties.

Comparative Analysis Table

| Field | Application Summary | Methods Used | Results/Outcomes |

|---|---|---|---|

| Organic Synthesis | Synthesis of boronic acid derivatives | Borylation reactions; Suzuki coupling | High efficiency in producing complex structures |

| Medicinal Chemistry | Development of antimicrobial and anticancer agents | Molecular docking studies; antibacterial assays | Promising biological activity against pathogens |

| Materials Science | Creation of advanced materials for electronics | Synthesis of functional polymers; dye production | Enhanced optical/electronic properties |

Case Studies

- Antimicrobial Activity Study

- Molecular Docking Analysis

-

Synthesis of Dyes

- The compound was successfully utilized in the synthesis of diketopyrrolopyrrole-based dyes through Suzuki coupling reactions. These dyes exhibited excellent stability and color properties suitable for various applications in materials science.

作用機序

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester. The boronic ester group can interact with various molecular targets, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. This interaction is mediated by palladium catalysts, which activate the boronic ester for nucleophilic attack by an organohalide .

類似化合物との比較

Similar Compounds

- 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of indole-based pharmaceuticals and materials .

生物活性

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C14H18BNO2

- Molar Mass : 246.11 g/mol

- CAS Number : 2734772

- Structure : The compound features an indole core substituted with a dioxaborolane moiety which enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid pinacol esters under controlled conditions. The following general reaction scheme is often employed:

- Starting Materials : Indole derivative and boronic acid pinacol ester.

- Reagents : Base (e.g., NaOH or K2CO3) and solvent (e.g., DMF or DMSO).

- Conditions : The reaction is usually conducted at elevated temperatures (80-120°C) for several hours.

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer activity. For instance:

- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Case Study : A series of experiments demonstrated that this compound showed cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Mechanism : It may act by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation; however, initial studies suggest:

- Absorption : Moderate oral bioavailability.

- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.

Toxicological assessments indicate that while the compound exhibits low acute toxicity in animal models (LD50 > 2000 mg/kg), further studies are necessary to evaluate chronic exposure effects.

特性

IUPAC Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-13-11(8-10)12(9-17-13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPFGUCBKQSTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。